N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
CAS No.: 1216420-58-4
Cat. No.: VC6408151
Molecular Formula: C24H27ClN4O3S
Molecular Weight: 487.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216420-58-4 |
|---|---|
| Molecular Formula | C24H27ClN4O3S |
| Molecular Weight | 487.02 |
| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-21-22(17(16)2)26-24(32-21)28(10-5-9-27-11-8-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H |
| Standard InChI Key | GOEOUUYUMNMDNN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzothiazole scaffold substituted with methyl groups at the 4- and 5-positions, enhancing its hydrophobic interactions with biological targets. A propyl chain links the benzothiazole nitrogen to an imidazole ring, a heterocycle known for coordinating metal ions and participating in hydrogen bonding . The 3,5-dimethoxybenzamide moiety contributes electron-rich aromatic systems, facilitating π-π stacking and dipole interactions. The hydrochloride salt improves solubility in polar solvents, though specific solubility data remain undisclosed .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.02 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide; hydrochloride |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl |
| InChI Key | GOEOUUYUMNMDNN-UHFFFAOYSA-N |
Spectroscopic Characterization
Synthetic Methodology
Reaction Scheme
The synthesis involves a multi-step sequence:
-
Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide yields the 4,5-dimethylbenzo[d]thiazol-2-amine intermediate .
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Alkylation: Reaction with 1-(3-chloropropyl)-1H-imidazole introduces the propyl-imidazole side chain .
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Amidation: Coupling with 3,5-dimethoxybenzoyl chloride using EDCI/HOBt as activating agents forms the final benzamide.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Optimization Challenges
Key challenges include minimizing racemization during amidation and optimizing reaction temperatures (typically 0–5°C for imidazole alkylation). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >95% purity, validated by HPLC .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells (IC₅₀ = 12 µM) suggest inhibition of tubulin polymerization, a mechanism shared with vinca alkaloids . The dimethoxy groups may intercalate DNA, while the imidazole ring chelates zinc in matrix metalloproteinases, reducing tumor metastasis.
Pharmacological and Therapeutic Prospects
Kinase Inhibition
Molecular docking simulations indicate high affinity (ΔG = -9.2 kcal/mol) for EGFR tyrosine kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 . This positions the compound as a candidate for non-small cell lung cancer therapy.
Neuroprotective Effects
Preliminary data show 40% reduction in amyloid-β aggregation in neuronal cells at 10 µM, likely due to methoxy groups disrupting β-sheet formation. Further in vivo studies are needed to assess blood-brain barrier penetration.
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